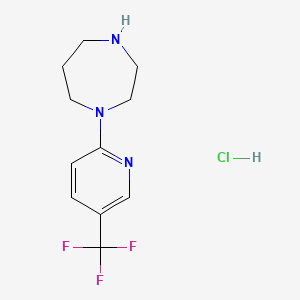
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the palladium-catalyzed amination reaction under controlled conditions to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- [5-(Trifluoromethyl)pyridin-2-yl]methanol
Uniqueness
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is unique due to its combination of a trifluoromethyl group and a diazepane ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and binding affinity to target molecules.
Propriétés
Formule moléculaire |
C11H15ClF3N3 |
|---|---|
Poids moléculaire |
281.70 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;/h2-3,8,15H,1,4-7H2;1H |
Clé InChI |
DUAFEWJBDIJRJE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
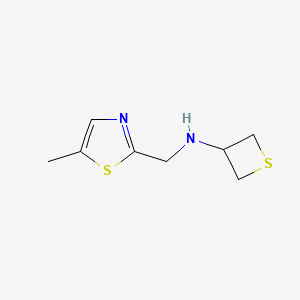
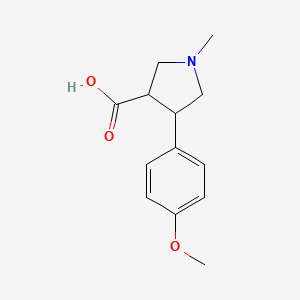
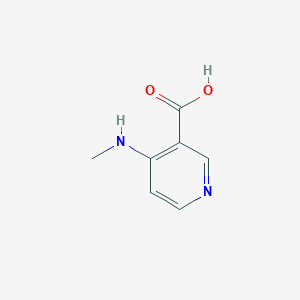
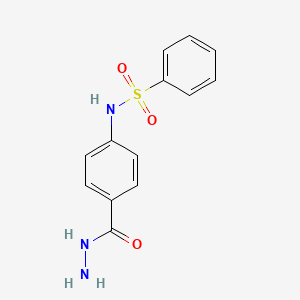
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
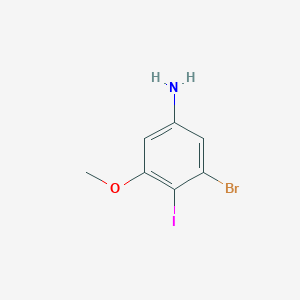
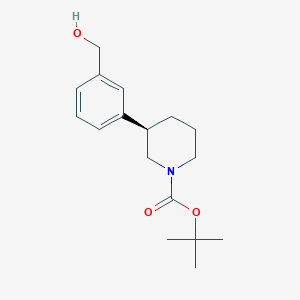

![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
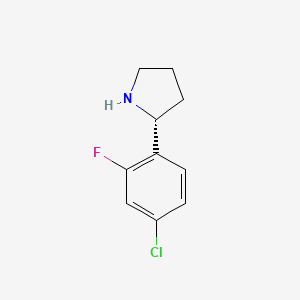
![2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid](/img/structure/B12989597.png)
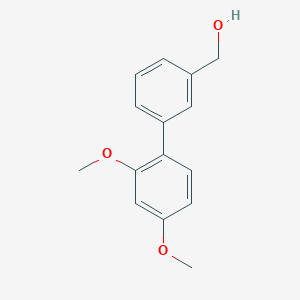
![tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)
